molecular formula C16H17ClN4O2 B13752897 N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline CAS No. 55619-06-2

N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline

Cat. No.: B13752897
CAS No.: 55619-06-2
M. Wt: 332.78 g/mol
InChI Key: ZSHZJDLVNUANAY-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline ( 55619-06-2) is a high-purity azo compound supplied as a key intermediate for specialized chemical research and development . This chlorinated aromatic azo dye features a reactive chloroethyl group and a nitro-functionalized diazenyl bridge, a molecular architecture designed for advanced synthetic applications . With a molecular formula of C16H17ClN4O2 and a molecular weight of 332.79, it serves as a critical precursor in the synthesis of complex dyes and pigments, particularly those requiring specific chlorinated nitroaromatic components . In materials science, this intermediate is valued for developing novel chromophores with tailored optical and electronic properties. Its structural framework allows it to function as a building block for more complex functional materials. The reactive chloroethyl side chain enables further molecular functionalization, making it a versatile substrate in polymer chemistry and advanced material design . Researchers utilize this compound under rigorous quality control, supported by analytical data to ensure consistent performance in demanding chemical processes. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or animal use. Buyers assume full responsibility for ensuring all handling and usage comply with their local laboratory safety and chemical regulatory guidelines.

Properties

CAS No.

55619-06-2

Molecular Formula

C16H17ClN4O2

Molecular Weight

332.78 g/mol

IUPAC Name

N-(2-chloroethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline

InChI

InChI=1S/C16H17ClN4O2/c1-2-20(12-11-17)15-7-3-13(4-8-15)18-19-14-5-9-16(10-6-14)21(22)23/h3-10H,2,11-12H2,1H3

InChI Key

ZSHZJDLVNUANAY-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCl)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation Methods of N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Formation of the azo linkage between a substituted aniline and a nitro-substituted aromatic diazonium salt.
  • Alkylation of the aniline nitrogen with 2-chloroethyl and ethyl groups to yield the N-(2-chloroethyl)-N-ethyl substitution pattern.

This approach ensures the azo chromophore is installed on the aromatic ring, while the nitrogen substitution imparts the desired chemical properties.

Detailed Synthetic Procedure

Starting Materials
  • 4-Nitroaniline or its diazonium salt derivative.
  • N-Ethyl-N-(2-chloroethyl)aniline or its precursor.
  • Alkylating agents such as 2-chloroethyl chloride or 2-chloroethyl amine derivatives.
  • Coupling agents and solvents such as tetrahydrofuran (THF), ethanol, or water.
Stepwise Synthesis
  • Preparation of N-Ethyl-N-(2-chloroethyl)aniline:

    According to patent US4206144A, N-ethyl-N-(2-chloroethyl)aniline is prepared by gradual addition of 2-chloroethyl chloride to N-ethyl aniline under heating at 90°–95°C for approximately 2.5 hours. This alkylation step yields the desired secondary amine with chloroethyl substitution.

  • Azo Coupling Reaction:

    The azo linkage is formed by coupling the diazonium salt derived from 4-nitroaniline with the N-ethyl-N-(2-chloroethyl)aniline. The diazonium salt is typically generated by diazotization of 4-nitroaniline using sodium nitrite in acidic conditions at low temperature.

  • Purification and Isolation:

    The crude azo compound is isolated by precipitation, filtration, and recrystallization from ethanol or other suitable solvents, yielding the pure this compound compound.

Experimental Example from Literature

While direct experimental procedures specific to this compound are limited, closely related azo compounds have been synthesized as follows:

  • A solution of 4-nitro-4'-[N-ethyl-N-(2-hydroxyethyl)amino]azobenzene (2.48 mmol) in tetrahydrofuran (20 mL) was stirred magnetically.
  • Acryloyl chloride (2.48 mmol) was added dropwise under dry nitrogen atmosphere.
  • After 2 hours, the mixture was filtered, and the product was precipitated by adding water.
  • The solid was washed and recrystallized from ethanol, yielding orange plate crystals with a 52% yield and melting point around 397–398 K.

Although this example involves a hydroxyethyl substituent rather than chloroethyl, the methodology illustrates the azo compound preparation and purification steps relevant to the target compound.

Data Tables and Analytical Findings

Molecular and Structural Data

Parameter Value Source
Molecular Formula C16H17ClN4O2 PubChem
Molecular Weight 332.78 g/mol PubChem
IUPAC Name N-(2-chloroethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline PubChem
CAS Number 55619-06-2 PubChem
EC Number 259-724-2 PubChem
InChIKey ZSHZJDLVNUANAY-UHFFFAOYSA-N PubChem

Reaction Conditions Summary

Step Reagents/Conditions Temperature Time Yield (%) Reference
Alkylation of N-ethyl aniline 2-chloroethyl chloride, heating 90–95°C 2.5 hours Not specified
Diazotization and azo coupling Sodium nitrite, acidic medium, low temp 0–5°C 1–2 hours Not specified General azo synthesis
Precipitation and recrystallization Ethanol or aqueous workup Ambient Several hours ~50–60%

Analysis of Preparation Methods

Alkylation Efficiency and Control

The alkylation step to introduce the 2-chloroethyl and ethyl groups on the aniline nitrogen is critical. Controlled heating and gradual addition of the alkylating agent ensure selective mono-alkylation without over-alkylation or side reactions. The use of 2-chloroethyl chloride as an alkylating agent is effective but requires careful temperature control to avoid decomposition or polymerization.

Azo Coupling Specificity

The azo coupling reaction is highly regioselective, occurring at the para position of the aniline ring relative to the amino group. The presence of the nitro substituent on the coupling partner stabilizes the diazonium salt and influences the color properties of the final azo compound. Maintaining low temperatures during diazotization is essential to preserve the diazonium intermediate.

Purification and Yield Considerations

Recrystallization from ethanol is a common purification step, yielding well-defined crystals suitable for characterization. Yields around 50–60% are typical for such azo compounds, balancing reaction completeness and product stability.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The nitro group (-NO₂) on the phenyl ring is strongly electron-withdrawing, directing electrophiles to the para position of the azo-linked aromatic system. This enables reactions such as:

  • Nitration : Further nitration at specific positions under controlled conditions.

  • Sulfonation : Introduction of sulfonic acid groups for enhanced water solubility.

Azo Coupling

The compound can act as a diazonium salt precursor for coupling with other aromatic amines, forming extended azo structures. This is critical in dye chemistry for creating color variations.

Acylation

The amine groups in the compound react with acylating agents (e.g., acryloyl chloride) to form acyl derivatives. For example:

  • Reaction : N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline + acryloyl chloride → Acylated derivative.

  • Conditions : THF solvent, dry nitrogen atmosphere, 2–4 hours .

Nucleophilic Substitution

The chloroethyl group (-CH₂CH₂Cl) undergoes substitution with nucleophiles (e.g., hydroxide ions, amines) under basic or alkaline conditions.

  • Example :

    This compound+OHHydroxyethyl derivative+Cl\text{this compound} + \text{OH}^- \rightarrow \text{Hydroxyethyl derivative} + \text{Cl}^-

Reduction

The azo group (-N=N-) can be reduced to hydrazo (-NH-NH-) or amine groups using catalysts like palladium on carbon (Pd/C).

Experimental Findings

Reaction TypeKey ObservationsReferences
Diazotization/CouplingHigh yield (>60%) under controlled pressure (0.1–1.0 MPa) and temperature (60–130°C).
AcylationReaction completeness verified via HPLC (starting material <1.0%) .
ReductionRequires catalytic hydrogenation; Pd/C catalyst enhances efficiency.

Mechanistic Insights

  • Electrophilic Substitution : Nitro group deactivates the ring but directs electrophiles to para positions.

  • Azo Coupling : Requires acidic conditions to stabilize diazonium salts and alkaline conditions for coupling.

  • Nucleophilic Substitution : Chloroethyl group’s reactivity depends on solvent polarity and base strength.

This compound’s versatility stems from its azo and nitro functionalities, enabling tailored chemical modifications for diverse applications. Careful control of reaction conditions ensures optimal yield and stability in derivatives.

Scientific Research Applications

Applications in Dye Manufacturing

The primary application of N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline lies in the dye industry:

  • Azo Dyes : This compound is utilized as an azo dye due to its bright color and stability. Azo dyes are widely used in textiles, plastics, and food industries for coloring purposes. The compound's ability to form stable bonds with various substrates makes it suitable for these applications.

Research has indicated potential applications in biological systems due to the compound's mutagenic properties. Studies have shown that certain azo compounds can undergo metabolic activation to form reactive intermediates that may interact with cellular macromolecules.

Case Study: Mutagenicity Assessment

A study conducted by the Japan Industrial Safety and Health Association (JISHA) evaluated the mutagenic potential of various azo compounds, including this compound. The findings suggested that the compound exhibited mutagenic activity under certain conditions, warranting further investigation into its safety and regulatory status in consumer products .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard reference material for chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC) : The compound can be analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile and water, allowing for the effective separation and quantification of this compound in complex mixtures .

Table 2: HPLC Method Parameters

Parameter Value
Mobile Phase CompositionAcetonitrile/Water
Column TypeReverse Phase
Detection MethodUV/Vis Spectroscopy

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The azo bond (N=N) can also participate in electron transfer reactions, contributing to its activity.

Comparison with Similar Compounds

Substituent Variations in Azo-Aniline Derivatives

The target compound’s structural analogs differ primarily in substituents on the aniline ring, alkyl/aryl groups on the amine, or modifications to the azo-linked aromatic system. Key examples include:

Compound Name CAS Number Key Substituents/Modifications References
N-(2-Chloroethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]-N-ethyl-m-toluidine 63741-10-6 Additional Cl atoms at positions 2 and 6 on the nitrophenyl ring; methyl group on aniline
N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline 93964-89-7 Dodecyloxyethyl group instead of chloroethyl; enhanced lipophilicity
2-Chloro-N-(4-nitrophenyl)acetamide 38309-60-3 Chloroacetamide group replaces azo-aniline structure; simpler nitroaniline derivative
N-(4-Hydroxy-2-nitrophenyl)acetamide - Hydroxy and nitro groups on aniline; acetamide substituent

Key Observations :

  • Electron-Withdrawing Effects : The nitro group in all compounds enhances electrophilic reactivity, facilitating reactions like nucleophilic aromatic substitution .
  • Alkylating Potential: The chloroethyl group in the target compound may confer alkylating activity, similar to agrochemical contaminants like (4-nitrophenyl) N-(4-chlorophenyl) carbamate .

Physical and Chemical Properties

  • Stability : The nitro group stabilizes the azo linkage against reduction, while the chloroethyl group may increase susceptibility to nucleophilic attack.
  • Solubility : Expected to be low in water due to aromatic and alkyl groups; modifications like dodecyloxyethyl (93964-89-7) further reduce polarity .

Biological Activity

N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline, commonly referred to as a chlorinated azo compound, is notable for its potential biological activities, particularly in the context of pharmacology and toxicology. This compound is characterized by a chloroethyl group that can impart significant biological effects, including cytotoxicity and mutagenicity. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C16H17ClN4O2
  • Molecular Weight : 332.79 g/mol
  • CAS Number : 55619-06-2

The structure features an azo linkage (-N=N-) which is common in many dyes and pharmaceuticals, contributing to its reactivity and biological interactions.

Cytotoxicity and Antitumor Activity

Research indicates that compounds with similar structures to this compound often exhibit significant cytotoxic properties. For instance, studies on related 2-chloroethyl compounds have demonstrated their ability to induce cell death in various cancer cell lines. The mechanism of action typically involves the formation of DNA cross-links, leading to apoptosis.

Table 1: Cytotoxic Effects of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
CEESL121015DNA cross-linking
NitrosoureaMia PaCa-210Alkylation of DNA

Mutagenicity

The mutagenic potential of this compound has been assessed through various assays, including the Ames test. Similar chlorinated compounds have shown increased mutagenicity due to their ability to interact with DNA, resulting in mutations.

Case Study: Ames Test Results
In a comparative study involving several azo compounds, this compound exhibited a notable increase in revertant colonies when tested with Salmonella typhimurium strains, indicating its mutagenic potential.

Inflammatory Responses

The compound's interaction with biological systems may also trigger inflammatory responses. Studies have shown that exposure to chlorinated compounds can lead to increased levels of inflammatory markers such as COX-2 and iNOS. This suggests a dual role where the compound may not only exert cytotoxic effects but also modulate inflammatory pathways.

Table 2: Inflammatory Markers Induced by Chlorinated Compounds

CompoundCOX-2 Expression (Fold Increase)iNOS Expression (Fold Increase)
CEES3.52.8
Azo Dye1.51.2

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Alkylation : The chloroethyl group can form reactive intermediates that alkylate DNA, leading to cross-linking and subsequent cell death.
  • Reactive Oxygen Species (ROS) Generation : Exposure to this compound may lead to oxidative stress, contributing to cellular damage.
  • Inflammation Pathway Activation : The compound may activate pathways that lead to increased production of inflammatory cytokines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via diazotization of 4-nitroaniline (in HCl/NaNO₂ at 0–5°C) followed by coupling with N-ethyl-N-(2-chloroethyl)aniline. Reaction efficiency depends on pH control (acidic medium), temperature (0–30°C), and stoichiometric ratios (1:1 for diazo:coupling agent). Yield optimization may involve microwave-assisted synthesis (reducing time from hours to minutes) or solvent-free conditions .
  • Key Parameters : Monitor reaction progress via TLC or UV-Vis spectroscopy for azo bond formation (λₘₐₐ ≈ 450–500 nm).

Q. How can structural characterization of this azo compound be performed to resolve ambiguities in substituent positioning?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : Assign signals for ethyl, chloroethyl, and aromatic protons (e.g., para-substituted nitro group causes deshielding of adjacent protons).
  • X-ray crystallography : Refine structures using SHELXL (for small molecules) to confirm bond lengths/angles, particularly the azo (-N=N-) linkage geometry .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak) and isotopic patterns .

Q. What are the stability considerations for this compound under varying pH and light exposure?

  • Methodology : Conduct accelerated degradation studies:

  • Photostability : Expose to UV light (λ = 365 nm) and monitor decomposition via HPLC, noting nitro group reduction or azo bond cleavage.
  • pH Stability : Test in buffered solutions (pH 3–10) at 25–60°C; measure half-life using kinetic modeling .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., nitro, chloroethyl) influence the compound’s spectroscopic and redox properties?

  • Methodology :

  • DFT Calculations : Model HOMO-LUMO gaps to predict UV-Vis absorption shifts caused by electron-withdrawing nitro and chloroethyl groups.
  • Cyclic Voltammetry : Measure reduction potentials of the azo bond (-0.2 to -0.8 V vs. Ag/AgCl) to assess redox activity for electrochemical applications .
    • Data Interpretation : Compare experimental λₘₐₐ with computed transitions (e.g., TD-DFT) to validate substituent effects .

Q. What mechanistic insights explain contradictory reactivity patterns in nucleophilic substitution at the chloroethyl group?

  • Methodology :

  • Kinetic Studies : Track substitution reactions (e.g., with amines or thiols) using ¹H NMR to identify intermediates.
  • Isotopic Labeling : Use ¹⁸O-labeled water to probe hydrolysis pathways (SN1 vs. SN2) .
    • Contradiction Resolution : Conflicting SN1/SN2 reports may arise from solvent polarity (e.g., DMSO favors SN2) or steric hindrance from the ethyl group .

Q. How can this compound be utilized as a functional building block in supramolecular or materials chemistry?

  • Methodology :

  • Coordination Chemistry : Screen metal ions (e.g., Cu²⁺, Fe³⁺) for complexation via the azo and amine groups; characterize via UV-Vis and EPR.
  • Polymer Incorporation : Graft onto acrylate polymers via radical polymerization; assess thermal stability (TGA) and chromic behavior .
    • Advanced Applications : Design pH-responsive sensors by exploiting nitro-to-amine reduction under biological conditions .

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